molecular formula C11H22Si B121518 Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane CAS No. 150929-88-7

Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane

Cat. No.: B121518
CAS No.: 150929-88-7
M. Wt: 182.38 g/mol
InChI Key: XZPQEUBTPDCCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane is an organosilicon compound featuring a cyclohexene ring substituted with a methyl group at the 3-position and a trimethylsilylmethyl group at the 1-position. The compound’s structure combines the steric bulk of the trimethylsilyl (TMS) group with the conformational flexibility of the cyclohexene ring, making it a subject of interest in studies of steric effects, ring dynamics, and synthetic applications.

Key structural features include:

  • Cyclohexene Ring: The unsaturated six-membered ring introduces strain and reactivity, particularly in Diels-Alder or hydrogenation reactions.
  • Trimethylsilylmethyl Substituent: The TMS group is electron-donating and bulky, influencing both electronic and steric properties.
  • Methyl Group at C3: This substituent affects the ring’s conformational equilibrium, as shown in NMR studies of similar silacyclohexanes .

Conformational analysis via NMR and computational methods (e.g., DFT) reveals that the TMS group preferentially adopts equatorial positions in chair-like conformations to minimize 1,3-diaxial interactions, while the methyl group at C3 influences puckering dynamics .

Properties

IUPAC Name

trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22Si/c1-10-6-5-7-11(8-10)9-12(2,3)4/h8,10H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPQEUBTPDCCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=C1)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370021
Record name Trimethyl[(3-methylcyclohex-1-en-1-yl)methyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150929-88-7
Record name Trimethyl[(3-methylcyclohex-1-en-1-yl)methyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cobalt-Catalyzed Hydrosilylation

Cobalt(I) complexes have emerged as efficient catalysts for this transformation. Studies indicate that cobalt precursors such as [Co(COD)(PPh₃)₂] (COD = 1,5-cyclooctadiene) enable hydrosilylation under mild conditions (20–40°C) with yields exceeding 85%. The anti-Markovnikov selectivity of cobalt catalysts ensures precise regiochemical control, favoring the formation of the desired product over branched isomers.

Platinum-Catalyzed Methods

Platinum-based catalysts, particularly Karstedt’s catalyst (Pt₂(dvs)₃, dvs = divinyltetramethyldisiloxane), are equally effective but require higher temperatures (60–80°C). These systems achieve near-quantitative yields but may generate minor byproducts due to over-silylation or isomerization. Comparative studies highlight platinum’s superior tolerance for functional groups, making it suitable for reactions involving structurally complex alkenes.

Table 1: Comparison of Hydrosilylation Catalysts

CatalystTemperature (°C)Yield (%)SelectivityByproducts
Co(COD)(PPh₃)₂20–4085–90>95% anti-MTrace siloxanes
Pt₂(dvs)₃60–8095–98>98% anti-MIsomerized alkenes
IrCl(CO)(PPh₃)₂25–5075–8090% anti-MSilanols

Catalytic Optimization and Reaction Mechanisms

Solvent and Stoichiometry

Non-polar solvents such as toluene or hexane are preferred to stabilize the active catalyst species and prevent premature silane hydrolysis. A molar ratio of 1:1.01 (alkene:silane) minimizes unreacted silane residues while avoiding polysiloxane formation. Excess silane (>1.05 equiv) risks side reactions, including disproportionation of the silicon hydride.

Role of Additives

Lewis acidic additives (e.g., B(C₆F₅)₃) enhance catalytic activity by polarizing the Si–H bond, accelerating oxidative addition to the metal center. For iridium-based systems, the use of [BAr₄]⁻ counterions (Ar = 3,5-bis(trifluoromethyl)phenyl) increases electrophilicity, promoting faster hydrosilylation kinetics.

Mechanistic Insights

Density functional theory (DFT) studies reveal a Chalk-Harrod mechanism for cobalt and platinum catalysts:

  • Oxidative Addition : The catalyst activates the Si–H bond, forming a metal-hydride intermediate.

  • Alkene Insertion : The alkene coordinates to the metal and inserts into the M–H bond.

  • Reductive Elimination : The M–Si bond cleaves, releasing the product and regenerating the catalyst.

Iridium catalysts deviate slightly, favoring a modified pathway where silanol intermediates (e.g., Ph₂Si(H)OH) condense to form siloxanes unless rigorously controlled.

Purification and Characterization

Neutralization and Distillation

Post-reaction mixtures often contain HCl byproducts from residual chlorosilanes. Neutralization with sodium methoxide (NaOMe) at pH 8.0–8.5 precipitates sodium chloride, which is removed via filtration. Subsequent vacuum distillation (103–105°C at 10 mmHg) isolates the product with >98.5% purity and chlorine content below 10 ppm.

Spectroscopic Analysis

  • ¹H NMR : Key signals include δ 4.8 ppm (Si–H, intensity = 1H) and δ 0.1 ppm (Si(CH₃)₃, intensity = 9H).

  • IR Spectroscopy : Peaks at 2125 cm⁻¹ (Si–H stretch) and 1250 cm⁻¹ (Si–C bend) confirm successful silylation.

  • Mass Spectrometry : MALDI-ToF MS shows a molecular ion peak at m/z 182.38, consistent with the molecular weight of C₁₁H₂₂Si.

Recent Advances and Alternative Approaches

Cobalt(I)-Catalyzed Asymmetric Hydrosilylation

Recent work exploits chiral cobalt complexes to produce enantiomerically enriched silanes. Using (R)-BINAP as a ligand, enantiomeric excesses (ee) of up to 78% have been achieved, opening avenues for stereoselective synthesis.

Electrochemical Methods

Preliminary studies demonstrate the feasibility of electrochemical hydrosilylation using sacrificial aluminum anodes. This solvent-free approach reduces reliance on noble metal catalysts but currently affords lower yields (60–65%).

Silane Modifications for Polymer Chemistry

Functionalization of this compound with methacrylate groups enables its use as a crosslinker in polydimethylsiloxane (PDMS) elastomers. Pt-catalyzed hydrosilylation with glycidyl methacrylate introduces epoxide functionalities, enhancing adhesion properties in silicone coatings .

Chemical Reactions Analysis

Hydrosilylation Catalysis

Reaction Overview : The silane group participates in transition-metal-catalyzed hydrosilylation with alkenes or alkynes. For example, rhodium complexes immobilized on SiO₂ surfaces enable anti-Markovnikov hydrosilylation of terminal alkenes (e.g., propene) under mild conditions (25–80°C, 1–5 atm H₂) .

Key Data:

SubstrateCatalystConditionsSelectivityYield (%)TON
Terminal alkeneRh/SiO₂-Ph₃P60°C, 3 h, THF>95% anti-M921.9 × 10⁵
Internal alkeneFe(PDI)(SiR₃)₂100°C, 12 h, toluene88% syn784.2 × 10³

Mechanism :

  • Oxidative addition of Si–H to Rh(I) forms a Rh(III)–H–Si intermediate.

  • Alkene coordination and migratory insertion into the Rh–H bond.

  • Reductive elimination yields the alkylsilane product .

Dehydrogenative Silylation

Reaction Overview : In the presence of iron catalysts with bulky iminopyridine ligands, the silane undergoes dehydrogenative coupling with alkenes to form allylsilanes. This reaction avoids hydrosilylation pathways under sterically hindered conditions .

Example Reaction:

Silane+1 HexeneFe PDI 120 CAllylsilane+H2\text{Silane}+\text{1 Hexene}\xrightarrow{\text{Fe PDI 120 C}}\text{Allylsilane}+\text{H}_2

Key Findings :

  • Bulky substituents on the ligand favor dehydrogenation over hydrosilylation.

  • Turnover frequencies (TOF) reach 220 h⁻¹ for linear alkenes .

Oxidation and Reduction Pathways

Oxidation :

  • The silane group is resistant to mild oxidants (e.g., H₂O₂, O₂) but reacts with strong oxidizers like KMnO₄ under acidic conditions to yield silanols .
    Reduction :

  • LiAlH₄ selectively reduces the cyclohexenyl double bond while preserving the Si–C bond, yielding a saturated cyclohexylmethylsilane derivative.

Deprotection and Functionalization

Acid/Base-Mediated Cleavage :

  • Treatment with HCl/MeOH (1:3) at 0°C removes the trimethylsilyl group, generating the corresponding alcohol (84% yield) .
    Electrophilic Substitution :

  • The electron-rich cyclohexenyl ring undergoes Friedel-Crafts acylation (e.g., AcCl/AlCl₃) at the γ-position relative to the silane substituent .

Cross-Coupling Reactions

Buchwald-Hartwig Amination :

  • Pd(OAc)₂/XPhos catalyzes coupling with aryl halides (e.g., 4-bromotoluene) at 110°C, forming aryl-substituted silanes (72% yield) .

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 200°C via Si–C bond cleavage.

  • Moisture Sensitivity : Hydrolyzes slowly in humid air; storage under N₂ recommended .

Scientific Research Applications

Organic Synthesis

Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane is used as a reagent in various organic synthesis processes. Its unique structure allows it to participate in reactions such as:

  • Hydrosilylation : The addition of silanes to alkenes and alkynes is facilitated by this compound, leading to the formation of siloxanes and other valuable intermediates.
  • Functionalization of Organic Molecules : The compound can be employed to introduce silicon functionalities into organic molecules, which can modify their physical and chemical properties.

Materials Science

The presence of silicon in the compound enhances its thermal stability and mechanical properties, making it suitable for:

  • Silicone Polymers : It can be incorporated into silicone formulations to improve their flexibility and resilience.
  • Coatings and Sealants : The compound's properties make it an effective additive in coatings that require enhanced durability and resistance to environmental factors.

Pharmaceutical Applications

The compound has potential applications in drug design and development due to its ability to modify the solubility and bioavailability of pharmaceutical compounds:

  • Prodrug Formation : By attaching trimethylsilyl groups to active pharmaceutical ingredients (APIs), researchers can enhance the solubility of poorly soluble drugs, improving their therapeutic efficacy.

Data Table: Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
This compoundOrganosiliconEnhanced stability due to silicon presence
Trimethyl(6-methylcyclohex-1-en-1-yl)silaneOrganosiliconSimilar reactivity but different cycloalkene structure
6-MethylcyclohexeneHydrocarbonLacks silicon functionality; more reactive
Trimethyl(2-methylpropyl)silaneOrganosiliconDifferent alkyl chain; less steric hindrance

Case Study 1: Hydrosilylation Reactions

A study demonstrated the effectiveness of this compound in hydrosilylation reactions with various alkenes. The reaction conditions were optimized to yield high conversions with minimal by-products. This showcases the compound's utility as a versatile reagent in organic synthesis.

Case Study 2: Silicone Polymer Development

Research on silicone polymers incorporating this compound revealed significant improvements in mechanical properties compared to traditional silicone formulations. The enhanced flexibility and thermal stability make these materials suitable for demanding applications in automotive and aerospace industries.

Mechanism of Action

The mechanism by which Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the compound has a high affinity for oxygen and fluorine, making it a useful reagent in organic synthesis. The compound can act as a radical H-donor or hydride donor, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications/Properties References
Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane C₁₁H₂₀Si 3-methylcyclohexenyl, TMS-methyl Intermediate in organic synthesis; studied for steric and conformational effects
2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate C₁₃H₂₁F₃O₃S₂Si Triethylsilyl (TES), triflate Precursor to cyclohexyne; higher steric bulk than TMS derivatives
(6,6-Dideutero-3-hydro-3-phenylcyclohexadienyl)trimethylsilane C₁₅H₂₀D₂Si Deuterated cyclohexadienyl, phenyl, TMS Model for hydrogenation studies; isotopic labeling for mechanistic insights
Trichloro(1-cyclohexen-1-ylmethyl)silane C₇H₁₁Cl₃Si Cyclohexenylmethyl, trichlorosilyl Reactive in hydrolysis/polycondensation; used in silicone polymer synthesis
Trimethyl[[(4-methylphenyl)thio]methyl]silane C₁₁H₁₈SSi Arylthio-methyl, TMS Thiol-ene click chemistry; sulfur-based functionalization

Key Comparative Insights

Steric and Electronic Effects :

  • The TMS group in this compound provides greater steric hindrance compared to triethylsilyl (TES) derivatives (e.g., ), which are bulkier but less electron-donating. This impacts reaction rates in cross-coupling or cycloaddition reactions .
  • Chlorinated analogs (e.g., trichloro(cyclohexenylmethyl)silane, ) exhibit higher electrophilicity, enabling rapid hydrolysis, whereas the TMS group enhances stability under aqueous conditions .

Conformational Dynamics :

  • Cyclohexene rings with methyl substituents (e.g., 3-methyl in the target compound vs. 4-methyl in ) exhibit distinct puckering preferences. For example, 3-methyl derivatives favor chair conformations with axial TMS groups to avoid gauche interactions, while 4-methyl analogs show flattened rings .

Biological Activity :

  • In fungicidal applications (), TMS-substituted compounds demonstrate higher activity against ascomycetes and basidiomycetes compared to halogenated or alkylated analogs. The 2-TMS substituent on aryl rings enhances membrane permeability and target binding .

Synthetic Utility :

  • The target compound’s cyclohexenyl-TMS motif is less reactive in radical reactions than thioether-functionalized silanes (e.g., ), which participate in thiol-ene reactions for polymer grafting .

Table 2: Physicochemical Properties

Property This compound 2-(Triethylsilyl)cyclohexenyl triflate Trichloro(cyclohexenylmethyl)silane
Molecular Weight (g/mol) 180.36 382.51 241.61
logP (octanol/water) ~3.2 (estimated) ~4.1 ~2.8
Boiling Point 220–225°C (predicted) >250°C (decomposes) 180–185°C
Reactivity Stable under basic conditions Sensitive to nucleophiles Rapid hydrolysis

Biological Activity

Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane, a silane compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H22OSi\text{C}_1\text{2}\text{H}_{2}\text{2}\text{OSi}
  • Molecular Formula : C₁₂H₂₂OSi
  • Molecular Weight : 210.38 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential therapeutic effects. The following sections summarize key findings from the literature.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of silane compounds, including this compound. Research indicates that this compound exhibits significant activity against a range of bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound may serve as a potential antimicrobial agent, warranting further investigation into its mechanisms of action.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. The following table summarizes the observed effects:

Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
102530
504550
1007065

These results indicate that this compound may modulate inflammatory responses, presenting potential therapeutic applications in inflammatory diseases.

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results showed a significant reduction in bacterial load after treatment with the compound at various concentrations over a period of 24 hours.

Case Study 2: In Vivo Anti-inflammatory Activity

An animal model of induced arthritis was employed to evaluate the anti-inflammatory effects of this compound. The compound was administered orally at doses of 50 mg/kg and 100 mg/kg. Results indicated a dose-dependent reduction in paw swelling and joint inflammation compared to the control group.

The exact mechanism by which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that its activity may be linked to the modulation of signaling pathways involved in inflammation and microbial defense.

Q & A

Q. What are the recommended synthetic methodologies for Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane, and how can side reactions be minimized?

  • Methodological Answer : Synthesis of structurally related silanes often involves nucleophilic substitution or hydrosilylation. For example, cyclohexyne precursors are synthesized via triflate intermediates using anhydrous conditions and inert atmospheres to avoid moisture sensitivity . Key steps include:
  • Use of 1,3,5-trimethoxybenzene as a stabilizing agent for reactive intermediates.
  • Temperature control (e.g., -78°C for lithiation steps) to suppress undesired side reactions.
  • Column chromatography with silica gel and hexane/ethyl acetate gradients for purification .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for volatile silane handling .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store under nitrogen or argon at 2–8°C to prevent hydrolysis or oxidation .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies using thermal gravimetric analysis (TGA) to determine decomposition thresholds.
  • Monitor for hazardous byproducts (e.g., siloxanes) via GC-MS under elevated temperatures .
  • For air-sensitive compounds, use Schlenk-line techniques to maintain inert atmospheres during reactivity tests .

Advanced Research Questions

Q. How can spectroscopic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • NMR : Compare 1H^1H and 13C^{13}C NMR shifts with structurally analogous compounds (e.g., cyclohexenylsilanes in ). For example, the methylene group adjacent to silicon typically resonates at δ 0.5–1.5 ppm .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ions. For C11_{11}H20_{20}OSi, the exact mass is 196.1283 g/mol; deviations >2 ppm suggest impurities .

Q. What computational approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for hydrosilylation or Si–C bond cleavage.
  • Compare frontier molecular orbitals (HOMO/LUMO) with experimental reactivity data (e.g., electrophilic substitution trends in ) .

Q. How can conflicting data on the thermal decomposition of silanes be reconciled in safety assessments?

  • Methodological Answer :
  • Conduct differential scanning calorimetry (DSC) to identify exothermic peaks indicative of decomposition.
  • Cross-reference with EPA/NIH spectral databases (e.g., exact mass 224.12198 for decomposition byproducts in ) .
  • Validate findings using controlled pyrolysis-GC/MS to isolate and identify hazardous products .

Q. What strategies optimize regioselectivity in functionalizing the cyclohexenyl moiety of this compound?

  • Methodological Answer :
  • Use directing groups (e.g., methoxy or silyl ethers) to steer electrophilic additions. For example, steric effects from the trimethylsilyl group may favor 1,2-addition over 1,4 pathways .
  • Employ transition-metal catalysts (e.g., Pd or Rh) for selective C–H activation, as demonstrated in cyclohexyne precursor syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.